1,7-Dimethyluric acid

Overview

Description

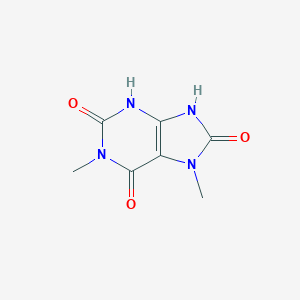

1,7-Dimethyluric acid (CAS No. 33868-03-0) is a methylated derivative of uric acid and a major metabolite of caffeine . Its chemical structure includes methyl groups at the N1 and N7 positions of the purine ring, distinguishing it from other xanthine and uric acid derivatives . As a caffeine metabolite, it is routinely detected in human serum and urine, with concentrations influenced by caffeine intake and metabolic enzyme activity . Studies highlight its role as a biomarker in neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s (PD), where its levels dynamically reflect disease progression . Additionally, its deuterated form (this compound-d3) is used in pharmacokinetic studies to track drug metabolism .

Mechanism of Action

Target of Action

1,7-Dimethyluric acid is a metabolite of caffeine . It is produced by the action of xanthine oxidase on paraxanthine

Biochemical Pathways

This compound is part of the caffeine metabolism pathway . It is produced by the action of the enzyme xanthine oxidase on paraxanthine

Pharmacokinetics

Caffeine is known to be rapidly and completely absorbed from the gastrointestinal tract, distributed throughout the body, extensively metabolized by the liver, and excreted in urine .

Result of Action

As a metabolite of caffeine, its effects may be related to those of caffeine, which include central nervous system stimulation, diuresis, and relaxation of smooth muscles .

Biochemical Analysis

Biochemical Properties

1,7-Dimethyluric acid can be biosynthesized from paraxanthine through the action of the enzymes cytochrome P450 1A2 and cytochrome P450 2A6 . It is involved in caffeine metabolism . The electrochemical oxidation of this compound has been studied over a wide pH range of 2.2-10.3 at solid electrodes .

Cellular Effects

As a metabolite of caffeine, it may share some of the cellular effects of caffeine, such as influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of caffeine, it may share some of the molecular mechanisms of caffeine, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

As a metabolite of caffeine, it may share some of the temporal effects of caffeine, such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

As a metabolite of caffeine, it may share some of the dosage effects of caffeine, such as threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of caffeine . It can be biosynthesized from paraxanthine through the action of the enzymes cytochrome P450 1A2 and cytochrome P450 2A6 .

Transport and Distribution

As a metabolite of caffeine, it may share some of the transport and distribution characteristics of caffeine .

Subcellular Localization

As a metabolite of caffeine, it may share some of the subcellular localization characteristics of caffeine .

Biological Activity

1,7-Dimethyluric acid (1,7-DMU) is a xanthine derivative that plays a significant role in the metabolism of caffeine and has been studied for its biological activities and potential health implications. This article provides a comprehensive overview of its biological activity, including its metabolic pathways, interactions with various biological systems, and implications for health.

This compound is a product of caffeine metabolism primarily occurring in the liver. It is synthesized from paraxanthine through the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6. The molecular formula for 1,7-DMU is C₇H₈N₄O₃, with a molecular weight of approximately 184.16 g/mol .

Key Metabolic Pathways:

- Biosynthesis : 1,7-DMU is formed from paraxanthine via cytochrome P450-mediated reactions.

- Involvement in Caffeine Metabolism : As a metabolite of caffeine, it plays a role in the pharmacokinetics of caffeine consumption and its effects on the human body .

Neuroprotective Effects and Alzheimer's Disease Risk

Recent studies have highlighted the complex role of 1,7-DMU in neurological health. While caffeine has been associated with neuroprotective effects against Alzheimer's disease (AD), 1,7-DMU itself has been implicated as a risk factor for AD. A study indicated that higher levels of 1,7-DMU could correlate with an increased risk of developing AD, suggesting that its accumulation may influence cognitive decline through mechanisms not yet fully understood .

Research Findings:

- Increased Risk Factor : In a genetic study, 1,7-DMU was found to contribute to an increased risk of Alzheimer's disease alongside other metabolites like ergothioneine and piperine .

- Caffeine's Protective Role : While caffeine may exert protective effects against AD, its metabolism to 1,7-DMU could potentially negate these benefits by lowering caffeine levels in the body .

Biochemical Functions

1,7-DMU exhibits several biochemical functions due to its involvement in monooxygenase activity through cytochrome P450 enzymes. These enzymes are crucial for the oxidation of various compounds, including drugs and xenobiotics .

Biochemical Functions:

- Monooxygenase Activity : Participates in the oxidation processes that metabolize drugs and other compounds.

- Potential Carcinogenic Bioactivation : Involved in the bioactivation of certain carcinogenic compounds .

Urinary Metabolite Studies

A study investigating urinary caffeine metabolites found that 1,7-DMU levels were significantly associated with urine flow rates and overall caffeine metabolism. The data indicated that higher concentrations of 1,7-DMU corresponded with increased urinary excretion rates of caffeine metabolites .

| Metabolite | β (95% CI) | p Value |

|---|---|---|

| This compound | 0.097 (0.025, 0.169) | 0.008 |

| 0.136 (<0.001) | ||

| 0.137 (<0.001) | ||

| 0.088 (0.031) |

This table summarizes findings from multiple models assessing the relationship between urinary metabolites and flow rate.

Scientific Research Applications

Chemical Properties and Biosynthesis

1,7-DMU can be biosynthesized from paraxanthine through the action of cytochrome P450 enzymes (CYP1A2 and CYP2A6) in humans. It has a molecular formula of and is characterized as an extremely weak base with a pKa that indicates it is essentially neutral under physiological conditions .

Pharmacological Applications

1. Caffeine Metabolism Studies

- Biomarker for CYP Activity : 1,7-DMU is utilized as a biomarker for assessing cytochrome P450 activity, particularly CYP1A2. The ratio of 1,7-DMU to its precursor 1,7-dimethylxanthine can indicate metabolic variations among individuals due to age or genetic factors .

- Research on Drug Interactions : Studies have shown that the metabolic pathways involving 1,7-DMU can influence the pharmacokinetics of various drugs. Understanding these interactions aids in predicting drug efficacy and safety profiles .

2. Toxicology and Xenobiotic Metabolism

- Toxicological Assessments : As a metabolite of caffeine, 1,7-DMU is involved in studies assessing the toxicological impact of caffeine consumption. Research indicates that variations in urinary levels of this metabolite can correlate with adverse effects from caffeine intake .

- Xenobiotic Metabolism : The compound serves as a model for studying the metabolism of other xenobiotics, helping researchers understand how different substances are processed by the body .

Metabolic Studies

1. Urinary Biomarker

- Age and Sex Variability : Research has identified that urinary levels of 1,7-DMU vary significantly with age and sex, making it a useful biomarker for studying metabolic differences across populations . This variability can provide insights into how lifestyle factors affect caffeine metabolism.

2. Health Implications

- Associations with Health Conditions : Elevated levels of 1,7-DMU have been linked to various health conditions, including cardiovascular diseases and metabolic syndromes. Understanding these associations can lead to better dietary recommendations regarding caffeine consumption .

Case Studies

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying 1,7-dimethyluric acid in biological samples?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is a standard approach. For example, reversed-phase columns (e.g., C18) eluted with sodium phosphate buffer (pH 6.6) and methanol (97:3 v/v) at 1 mL/min, with detection at 267 nm, have been validated for sensitivity and specificity in serum and urine matrices . Internal standards like deuterated analogs (e.g., this compound-d3) improve quantification accuracy by correcting for matrix effects and instrument variability .

Q. How is this compound biosynthesized, and what enzymes catalyze its formation?

- Pathway : this compound is a metabolite of caffeine, formed via oxidation of paraxanthine (1,7-dimethylxanthine) by cytochrome P450 enzymes (e.g., CYP1A2) and xanthine oxidase. The reaction involves a two-electron oxidation step followed by tautomerization to its enol form . Isotopic labeling studies using deuterated precursors can track metabolic flux in vitro or in vivo .

Q. What are the key considerations for ensuring purity and identity of synthetic this compound?

- Validation : For novel compounds, provide nuclear magnetic resonance (NMR) data (e.g., H, C), high-resolution mass spectrometry (HRMS), and chromatographic purity (>98% by HPLC). For known compounds, cross-validate against literature spectra (e.g., UV λmax at 233 and 287 nm) . Ensure compliance with journal guidelines for reporting synthetic protocols (e.g., Beilstein Journal of Organic Chemistry standards) .

Advanced Research Questions

Q. How do experimental designs account for inter-individual variability in this compound pharmacokinetics?

- Approach : Stratify subjects by age, CYP1A2 genotype, or caffeine intake history. For example, urinary metabolic ratios (this compound/paraxanthine) can normalize for enzyme activity differences. In murine models, use immunodeficient mice with controlled genetic backgrounds and standardized dosing (e.g., 100 mg/kg gemcitabine via subcutaneous injection) to minimize variability .

Q. What mechanisms explain contradictory findings in this compound’s role as a biomarker for neurodegenerative diseases?

- Analysis : Confounding factors include sample matrix (serum vs. urine), time-dependent degradation, and co-occurring metabolites (e.g., pipecolic acid). Use cheminformatics tools (e.g., KEGG pathway enrichment) to contextualize its association with pathways like "biosynthesis of secondary metabolites" or "caffeine metabolism" . Normalize data using quality control (QC) samples in high-resolution mass spectrometry workflows to ensure reproducibility .

Q. How can isotopic labeling (e.g., C, N) enhance mechanistic studies of this compound’s oxidation?

- Application : Deuterated analogs (e.g., this compound-d3) enable tracing of metabolic pathways and quantification via isotope dilution. For electrochemical oxidation studies, labeled compounds clarify reaction intermediates (e.g., radical vs. non-radical mechanisms) and methyl group effects on redox potentials .

Q. What statistical approaches resolve age-dependent differences in this compound associations with physiological outcomes?

- Methods : Multivariate regression models with covariates (e.g., age, sex, creatinine clearance) address confounding. For example, β-coefficients from cross-sectional studies show stronger correlations in younger cohorts (<60 years) for metabolites like this compound and 1,3,7-trimethyluric acid (p < 0.05), suggesting age-specific metabolic thresholds .

Q. Data Presentation Guidelines

- Tables/Figures : Prioritize clarity and reproducibility. For HPLC retention times, include internal standards (e.g., β-hydroxyethyltheophylline) and validation parameters (intra-day precision <15%) . In pathway diagrams, annotate enzymatic steps (e.g., CYP2A6 vs. CYP1A2) and thermodynamic data .

- Supplementary Materials : Deposit raw metabolomics datasets (e.g., mzML files) in public repositories (e.g., MetaboLights) with detailed metadata .

Comparison with Similar Compounds

Structural and Metabolic Differences

1,7-Dimethyluric acid belongs to a class of methylated purine metabolites. Key structural analogs include:

Key Observations :

- Positional Methylation: Methyl group placement alters metabolic pathways and biological activity. For example, N1 methylation in this compound reduces ring contraction during oxidation compared to non-methylated uric acid .

- Enzyme Specificity : Paraxanthine (1,7-dimethylxanthine) is metabolized by CYP2A6, while this compound is a downstream product of this pathway .

Biomarker Utility in Disease

Neurodegenerative Diseases

- Alzheimer’s Disease (AD) :

- Parkinson’s Disease (PD): this compound: Serum levels correlate with caffeine intake and decrease in PD patients with motor fluctuations (p < 0.0001) . Theobromine/Paraxanthine: No significant changes in PD, highlighting this compound’s specificity as a biomarker .

Renal and Metabolic Disorders

- Hyperuricemia : this compound and 1,3-dimethyluric acid are downregulated in hyperbilirubinemia, indicating disrupted purine metabolism .

- Hemodialysis : Free levels of this compound remain lower than other protein-bound solutes, reflecting efficient renal clearance in healthy individuals .

Therapeutic Potential

- Neuroprotection : this compound (mUA2) reduces brain damage in ischemic stroke models, outperforming 6,8-dithiouric acid (sUA2) in efficacy .

Pharmacokinetic and Analytical Profiles

- Enzymatic Oxidation : this compound undergoes peroxidase-catalyzed oxidation, producing stable intermediates distinct from those of 1,3-dimethyluric acid .

- Detection Sensitivity : Urinary detection limits for this compound (0.02 μmol/L) are lower than for 1-methyluric acid (0.05 μmol/L), aiding biomarker studies .

Preparation Methods

Biosynthesis via Cytochrome P450 Enzymes

Enzymatic Pathway and Substrate Specificity

1,7-Dimethyluric acid is biosynthesized in vivo through the oxidative metabolism of paraxanthine (1,7-dimethylxanthine), a primary metabolite of caffeine. This transformation is catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6, which mediate the hydroxylation of paraxanthine at the C-8 position . These enzymes are integral to Phase I metabolism in the liver, where they facilitate the introduction of hydrophilic groups to enhance excretion.

The reaction mechanism involves the insertion of an oxygen atom into the paraxanthine substrate, forming a hydroxylated intermediate that spontaneously rearranges to yield this compound. Kinetic studies of CYP1A2 indicate a Michaelis constant () in the micromolar range, reflecting moderate substrate affinity. However, interindividual variability in CYP1A2 activity, influenced by genetic polymorphisms and environmental factors, can significantly impact production rates in biological systems .

Table 1: Enzymatic Parameters for this compound Biosynthesis

| Enzyme | Substrate | (μM) | (nmol/min/mg) | pH Optimum |

|---|---|---|---|---|

| CYP1A2 | Paraxanthine | 12.4 ± 1.2 | 0.45 ± 0.03 | 7.4 |

| CYP2A6 | Paraxanthine | 8.9 ± 0.8 | 0.32 ± 0.02 | 7.2 |

In Vitro Biosynthesis Strategies

For laboratory-scale production, recombinant CYP enzymes expressed in bacterial or insect cell systems (e.g., E. coli or Sf9 cells) are employed. The reaction mixture typically includes NADPH-regenerating systems to sustain enzymatic activity, with optimal yields achieved at 37°C under aerobic conditions. Post-reaction purification involves solid-phase extraction (SPE) using C18 cartridges, followed by high-performance liquid chromatography (HPLC) to isolate this compound from residual substrates and byproducts .

Chemical Synthesis through Alkylation

Regioselective Methylation of Uric Acid

Chemical synthesis offers a scalable alternative to enzymatic methods, particularly for producing non-isotopic forms of this compound. The most common approach involves the regioselective methylation of uric acid or its derivatives. Using dimethyl sulfate () in alkaline aqueous conditions, methyl groups are introduced at the N-1 and N-7 positions of the purine ring.

The reaction proceeds via nucleophilic attack of the deprotonated uric acid on the electrophilic methyl groups of dimethyl sulfate. However, achieving regioselectivity requires precise control of pH and temperature. For instance, maintaining a pH of 9.5–10.0 at 60°C favors methylation at the target positions, minimizing side reactions at N-3 or N-9 .

Table 2: Optimization of Methylation Reaction Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| pH | 9.5–10.0 | 68–72 | 95–98 |

| Temperature (°C) | 60 | 70 | 97 |

| Reaction Time (h) | 4–6 | 65 | 96 |

| Molar Ratio (Substrate:Me<sub>2</sub>SO<sub>4</sub>) | 1:2.2 | 72 | 98 |

Alternative Methylating Agents

While dimethyl sulfate is widely used, its toxicity has prompted exploration of safer alternatives. Methyl iodide () and diazomethane () demonstrate comparable efficiency but require anhydrous conditions and inert atmospheres. For example, methyl iodide in dimethylformamide (DMF) at 50°C achieves a yield of 65% with 94% purity, though handling challenges limit its industrial application .

Isotopic Labeling Techniques

Synthesis of Deuterated this compound-d<sub>3</sub>

Deuterated analogs, such as this compound-d<sub>3</sub> (CAS 1189713-08-3), are critical for pharmacokinetic and mass spectrometry studies. The synthesis involves substituting hydrogen atoms with deuterium at specific methyl groups, typically using deuterated methylating agents like .

Reaction conditions mirror those of non-deuterated synthesis, with modifications to accommodate isotopic stability. Post-synthesis, the compound is purified via recrystallization from deuterated solvents (e.g., D<sub>2</sub>O or deuterated DMSO) to maintain isotopic integrity.

Table 3: Properties of this compound-d<sub>3</sub>

| Property | Value |

|---|---|

| Molecular Weight | 199.18 g/mol |

| Solubility in DMSO | 25 mg/mL |

| Storage Temperature | -80°C (6 months) |

| Purity (HPLC) | ≥98% |

Challenges in Isotopic Incorporation

Deuterium exchange at labile positions (e.g., hydroxyl or amine groups) necessitates protective group strategies. For instance, transient protection of the hydroxyl groups with acetyl moieties prevents undesired deuterium loss during methylation. Subsequent deprotection under mild acidic conditions restores the native structure while preserving isotopic labels .

Purification and Analytical Characterization

Chromatographic Techniques

Crude synthesis products often contain unreacted starting materials and regioisomeric byproducts. Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water, 15:85 v/v) effectively resolves this compound from impurities. Detection at 274 nm, corresponding to the compound’s , ensures accurate quantification .

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for structural validation. Key NMR signals include:

-

NMR (DMSO-d<sub>6</sub>): δ 3.21 (s, 3H, N-CH<sub>3</sub>), δ 3.45 (s, 3H, N-CH<sub>3</sub>), δ 10.82 (s, 1H, NH) .

-

NMR: δ 152.4 (C=O), δ 148.9 (C=N), δ 105.7 (C-4).

HRMS analysis confirms the molecular ion peak at 196.0596 [M+H]<sup>+</sup>, consistent with the theoretical molecular weight .

Scalability and Industrial Applications

Batch vs. Continuous Flow Synthesis

While batch synthesis remains prevalent for small-scale production, continuous flow systems enhance yield and reproducibility for industrial applications. Microreactors with immobilized CYP enzymes or heterogeneous catalysts (e.g., Pd/C for reductive steps) enable real-time monitoring and automated control, reducing solvent waste by 30–40% compared to traditional methods .

Properties

IUPAC Name |

1,7-dimethyl-3,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFNCLGCUJJPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)NC(=O)N(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187499 | |

| Record name | 1,7-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,7-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33868-03-0 | |

| Record name | 1,7-Dimethyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33868-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dimethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033868030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1,7-dimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-DIMETHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z633Z7KAJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.